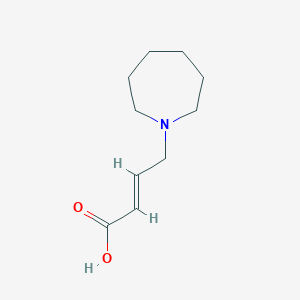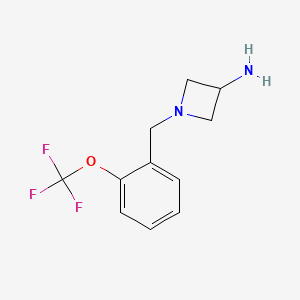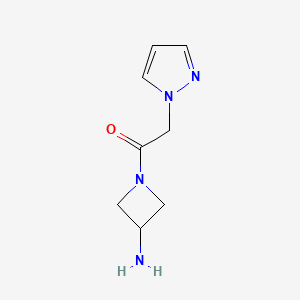
4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major)
Übersicht
Beschreibung
4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major) is a synthetic organic compound with a unique chemical structure. This compound is used in a variety of scientific research applications, including drug discovery, drug synthesis, and biochemical research. It has a wide range of biochemical and physiological effects, making it an important tool for scientific research.
Wissenschaftliche Forschungsanwendungen
4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major) is used in a variety of scientific research applications, including drug discovery, drug synthesis, and biochemical research. In drug discovery, this compound can be used to identify novel drug targets and to develop new drugs. In drug synthesis, this compound can be used to synthesize novel drugs. In biochemical research, this compound can be used to study biochemical pathways and to identify novel biomarkers.
Wirkmechanismus
4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major) is believed to act on various biochemical pathways in the body, including the serotonin and dopamine pathways. It is thought to modulate the activity of these pathways, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major) has a wide range of biochemical and physiological effects. These effects include modulation of neurotransmitter release, modulation of neurotransmitter receptor activity, and modulation of enzyme activity. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major) in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize in a laboratory. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for scientific research. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound, and there is limited data on its long-term effects. In addition, its effects are highly dependent on the concentration used, and its effects can vary from lab to lab.
Zukünftige Richtungen
The use of 4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major) in scientific research is still in its early stages. There are many potential future directions for research. These include further exploration of its biochemical and physiological effects, development of new synthesis methods, and development of new drug targets. In addition, further research could be conducted to identify novel biomarkers and to explore the potential therapeutic applications of this compound.
Eigenschaften
IUPAC Name |
(E)-4-(azepan-1-yl)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)6-5-9-11-7-3-1-2-4-8-11/h5-6H,1-4,7-9H2,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUNQBBQLFCRGF-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)but-2-enoic acid hydrochloride (trans major) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(2-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466583.png)
![1-[(3-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466585.png)
![1-[(2-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1466587.png)
![1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466588.png)





![2-Pyrimidin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466597.png)
![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine](/img/structure/B1466598.png)

![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)
![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466603.png)